molecular formula C23H28FN3O B247110 1-Benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine

1-Benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine

Cat. No. B247110
M. Wt: 381.5 g/mol
InChI Key: BEHNFMRJLZTPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-Benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It also has affinity for dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
1-Benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and the formation of new neurons.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine in lab experiments include its high potency and selectivity for serotonin and dopamine receptors. It is also relatively easy to synthesize and purify. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-Benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine. One area of research could focus on its potential as a treatment for drug addiction and alcoholism. Another area could focus on its potential as an antidepressant or anxiolytic. Further research could also be done to fully understand its mechanism of action and its potential side effects.

Synthesis Methods

The synthesis of 1-Benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine involves the reaction of 1-benzylpiperazine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography using a suitable eluent.

Scientific Research Applications

1-Benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities such as antidepressant, anxiolytic, and antipsychotic effects. It has also been found to have potential as a treatment for drug addiction and alcoholism.

properties

Molecular Formula

C23H28FN3O

Molecular Weight

381.5 g/mol

IUPAC Name

[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C23H28FN3O/c24-21-8-4-7-20(17-21)23(28)27-11-9-22(10-12-27)26-15-13-25(14-16-26)18-19-5-2-1-3-6-19/h1-8,17,22H,9-16,18H2

InChI Key

BEHNFMRJLZTPKB-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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